molecular formula C12H11NO2 B3057392 Methyl 4-methylquinoline-2-carboxylate CAS No. 80109-83-7

Methyl 4-methylquinoline-2-carboxylate

Cat. No. B3057392
CAS RN: 80109-83-7
M. Wt: 201.22 g/mol
InChI Key: HFTLRNPOWDBSDA-UHFFFAOYSA-N
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Description

  • CAS Number : 80109-83-7

Scientific Research Applications

Synthesis and Biological Activities

Methyl 4-methylquinoline-2-carboxylate and its derivatives have been studied for various synthesis processes and biological activities. For instance, 2-styrylquinoline-4-carboxylic acids, synthesized from reactions involving similar quinoline derivatives, have shown potential in anti-inflammatory, analgesic, antimicrobial, and antifungal activities (Dubrovin et al., 2015). This highlights the compound's relevance in pharmaceutical research and drug development.

Molecular Docking and Antiviral Properties

Significant research has been done on the methylation of similar quinoline compounds. One study involving the methylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate indicated its potential as an inhibitor of Hepatitis B Virus replication, as evidenced by molecular docking simulations and in vitro biological studies (Kovalenko et al., 2020).

Aerobic Biodegradation

Research into the aerobic biodegradation of 4-methylquinoline by soil bacteria has shown that certain bacterial strains can utilize it as a carbon and energy source. This finding is significant in environmental science, particularly for dealing with contaminants associated with hydrocarbons used in coal gasification and wood treatment processes (Sutton et al., 1996).

Chemical Synthesis and Crystallography

The compound and its related derivatives have been a focus in the field of chemical synthesis and crystallography. Studies have explored various synthetic routes and crystalline structures, contributing to a better understanding of its chemical properties and potential applications in materials science (Kovalenko et al., 2019).

Supramolecular Chemistry

Investigations into the noncovalent weak interactions between 2-methylquinoline and carboxylic acid derivatives have led to insights into the formation of supramolecular architectures. These studies are important for the development of new materials and pharmaceuticals, as they provide a deeper understanding of molecular interactions and bonding (Jin et al., 2012).

properties

IUPAC Name

methyl 4-methylquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8-7-11(12(14)15-2)13-10-6-4-3-5-9(8)10/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTLRNPOWDBSDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20508492
Record name Methyl 4-methylquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80109-83-7
Record name Methyl 4-methylquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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